molecular formula C17H11F2NO3 B6462992 6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one CAS No. 2549011-35-8

6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one

Cat. No. B6462992
CAS RN: 2549011-35-8
M. Wt: 315.27 g/mol
InChI Key: XVWDQLCILRTQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has been studied in recent years due to its potential applications in the medical and scientific fields. This compound has a unique structure, which allows it to interact with many different types of molecules, making it a valuable tool for research.

Mechanism of Action

The exact mechanism of action of 6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is not yet fully understood. However, it is believed that this compound interacts with certain enzymes, such as cyclooxygenase-2, to inhibit their activity. In addition, this compound is thought to interact with certain receptors in the body, such as the serotonin receptor 5-HT2A, to produce its anti-inflammatory and anti-angiogenic effects.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2. This compound has also been studied for its potential use as an imaging agent for the detection of tumors.

Advantages and Limitations for Lab Experiments

The advantages of using 6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one in lab experiments include its anti-inflammatory, anti-tumor, and anti-angiogenic properties. Additionally, this compound is easily synthesized, making it a cost-effective option for research. However, there are some limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and its effects on certain biochemical pathways may not be fully understood. Additionally, this compound may be toxic at high concentrations, so it should be used with caution.

Future Directions

The potential future directions for 6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one include further research into its mechanism of action, its effects on certain biochemical pathways, and its potential use as an imaging agent for the detection of tumors. Additionally, further research into the potential therapeutic applications of this compound, such as its use as an anti-inflammatory, anti-tumor, and anti-angiogenic agent, should be explored. Finally, further research into the synthesis methods of this compound should be conducted in order to improve the yield and cost-effectiveness of its production.

Synthesis Methods

6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one can be synthesized using a variety of methods. The most commonly used method is a three-step synthesis process that involves the reaction of 4-methoxybenzoyl chloride with 6,7-difluoro-1,4-dihydroquinolin-4-one in the presence of a base. This reaction yields the desired product in good yields. Other methods for synthesizing this compound include the reaction of 6,7-difluoro-1,4-dihydroquinolin-4-one with 4-methoxybenzoyl bromide, and the reaction of 6,7-difluoro-1,4-dihydroquinolin-4-one with 4-methoxybenzoyl isocyanate.

Scientific Research Applications

6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one has been studied for its potential applications in the medical and scientific fields. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a potential therapeutic agent for the treatment of certain diseases. Additionally, this compound has been studied for its potential use as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2. This compound has also been studied for its potential use as an imaging agent for the detection of tumors.

properties

IUPAC Name

6,7-difluoro-3-(4-methoxybenzoyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2NO3/c1-23-10-4-2-9(3-5-10)16(21)12-8-20-15-7-14(19)13(18)6-11(15)17(12)22/h2-8H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWDQLCILRTQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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